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The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its

dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBs), which reverse the

process of ubiquitination, have emerged as promising therapeutic targets. Among them,

Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25) have

garnered significant attention for their roles in cancer progression. This guide provides an

objective comparison of a USP28 inhibitor, Usp28-IN-3, and several dual USP25/USP28

inhibitors, supported by experimental data from preclinical cancer models.

Executive Summary
Both USP28 and USP25 are implicated in promoting tumorigenesis through the stabilization of

oncoproteins. USP28 is a key regulator of oncogenic transcription factors such as c-MYC and

NOTCH1, while USP25 has been shown to stabilize proteins involved in KRAS and Wnt/β-

catenin signaling pathways. While selective inhibitors for USP28 like Usp28-IN-3 exist, many

potent inhibitors targeting USP25 also exhibit significant activity against USP28, making them

dual inhibitors. This guide will focus on comparing the activity of Usp28-IN-3 with these dual

inhibitors to shed light on the therapeutic potential of targeting each enzyme.
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The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following tables summarize the IC50

values of Usp28-IN-3 and various dual USP25/USP28 inhibitors against their target enzymes

and a panel of cancer cell lines.

Table 1: Inhibitor Potency against USP28 and USP25 Enzymes

Inhibitor Target(s) IC50 (µM)

Usp28-IN-3 USP28 0.1[1]

AZ1 USP25/USP28 0.62 (USP25), 0.7 (USP28)[2]

Vismodegib USP25/USP28 1.42 (USP25), 4.41 (USP28)[3]

FT206 USP28/USP25 1.01 (USP25), 0.15 (USP28)[4]

CT1113 USP25/USP28
~0.2 (in Ph+ALL cell lines)[5]

[6]

Table 2: Anti-proliferative Activity of Inhibitors in Cancer Cell Lines (EC50/IC50 in µM)
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Inhibitor Cell Line Cancer Type EC50/IC50 (µM)

Usp28-IN-3 HCT116 Colorectal Cancer

Induces c-Myc

downregulation at 30-

80 µM[1]

Ls174T Colorectal Cancer

Induces c-Myc

downregulation at 20-

60 µM[1]

AZ1 Various Range of Cancers ~20[2]

FT206 KF LSCC cells
Lung Squamous Cell

Carcinoma

Inhibits proliferation at

0-5 µM[4]

CT1113 Sup-B15, BV-173

Ph+ Acute

Lymphoblastic

Leukemia

~0.2[5][6]

SW1990 Pancreatic Cancer Effective in vivo[7]

HCT116 Colorectal Cancer Effective in vivo[7]

In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor

efficacy of drug candidates.

Table 3: In Vivo Anti-Tumor Activity of USP28 and USP25/28 Inhibitors
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Inhibitor Cancer Model Dosing Regimen Outcome

FT206

Lung Squamous Cell

Carcinoma (LSCC)

xenografts

75 mg/kg, p.o., 3

times/week for 5

weeks

Significant tumor

regression[4][8]

CT1113
Pancreatic cancer

(SW1990) CDX model
Not specified

Significant

suppression of tumor

growth[7][9]

CT1113
Colon cancer

(HCT116) CDX model
Not specified

Significant

suppression of tumor

growth[7]

Signaling Pathways

Usp28-IN-3

USP28

inhibits

c-Myc

stabilizes

STAT3

stabilizes

Cell Proliferation Cell Survival

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.medchemexpress.com/ft206.html
https://elifesciences.org/articles/71596
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731946/
https://www.medchemexpress.com/ct1113.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9731946/
https://www.benchchem.com/product/b15141407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


USP25 Inhibitor

USP25

inhibits

KRAS

stabilizes

Tankyrase

stabilizes

MAPK Pathway Axin

destabilizes

β-catenin

destabilizes

Wnt Signaling

Click to download full resolution via product page

Experimental Protocols
Deubiquitinase Activity Assay (Ub-AMC Hydrolysis)
This assay measures the enzymatic activity of USP25 and USP28 by monitoring the cleavage

of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
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Prepare assay buffer, enzyme (USP25/28), and inhibitor solutions

Add enzyme and inhibitor to a 384-well plate

Incubate at room temperature

Add Ub-AMC substrate

Measure fluorescence intensity over time

Analyze data to determine IC50 values
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Methodology:

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl,

5 mM DTT). Dilute recombinant human USP25 or USP28 enzyme to the desired
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concentration in the assay buffer. Prepare serial dilutions of the inhibitor in DMSO and then

dilute in assay buffer.

Enzyme-Inhibitor Incubation: Add a small volume of the enzyme solution to the wells of a

black, flat-bottom 384-well plate. Add the inhibitor dilutions to the wells and incubate for a

specified time (e.g., 30 minutes) at room temperature to allow for binding.

Substrate Addition: Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity

(Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for a set period (e.g., 60

minutes) using a microplate reader.

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve).

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response

curve to determine the IC50 value.

Colony Formation Assay
This in vitro assay assesses the ability of single cancer cells to proliferate and form colonies, a

measure of their self-renewal and tumorigenic potential.

Methodology:

Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells per well) into 6-well

plates.

Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor or

vehicle control.

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with

the inhibitor should be replaced every 2-3 days.

Staining: After the incubation period, wash the colonies with PBS, fix them with a

methanol/acetic acid solution, and stain with crystal violet.

Quantification: Count the number of colonies (typically those with >50 cells) in each well. The

results are expressed as a percentage of the vehicle-treated control.[10][11][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.jove.com/v/51998/the-soft-agar-colony-formation-assay
https://m.youtube.com/watch?v=IbsENims9Lo
https://bio-protocol.org/exchange/minidetail?id=5183393&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x

10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor

(e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a

predetermined dosing schedule.[15][16]

Tumor Measurement: Measure the tumor volume using calipers at regular intervals

throughout the study.

Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the

mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to

the control group.

Discussion and Conclusion
The available preclinical data suggests that both USP28 and USP25 are valid targets for

cancer therapy. Usp28-IN-3 demonstrates potent and selective inhibition of USP28. However, a

significant portion of the potent small molecule inhibitors developed to date, such as AZ1,

Vismodegib, FT206, and CT1113, exhibit dual activity against both USP25 and USP28.

This dual inhibition profile makes it challenging to definitively attribute the observed anti-cancer

effects solely to the inhibition of USP25. For instance, FT206 is more potent against USP28

than USP25 and has shown significant efficacy in USP28-dependent lung squamous cell

carcinoma models.[4][8] This suggests that USP28 inhibition is a key driver of its anti-tumor

activity in this context. Conversely, inhibitors like CT1113 have shown efficacy in models where

USP25 is implicated in stabilizing oncoproteins like BCR-ABL1.[5][6]
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The choice between a selective USP28 inhibitor and a dual USP25/USP28 inhibitor will likely

depend on the specific cancer type and its underlying molecular drivers. Cancers driven by

high levels of c-Myc or other known USP28 substrates may be more susceptible to selective

USP28 inhibition. In contrast, tumors where both USP25 and USP28 contribute to oncogenic

signaling, or where the primary driver is a USP25 substrate, may benefit from dual inhibition.

Further research is required to develop more selective USP25 inhibitors to fully dissect the

individual contributions of these two deubiquitinases in different cancer contexts. Head-to-head

preclinical studies comparing selective USP28, selective USP25, and dual USP25/USP28

inhibitors in various cancer models are warranted to guide the clinical development of these

promising therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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